3,4-Dimethoxybenzoylchlorid

Übersicht

Beschreibung

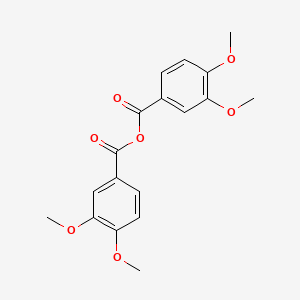

3,4-Dimethoxybenzoic anhydride (3,4-DMA) is an anhydride of 3,4-dimethoxybenzoic acid, which is an organic compound with a wide range of applications in chemical synthesis and scientific research. 3,4-DMA is used as a reagent for organic synthesis, and its reactivity has been studied extensively. In addition, 3,4-DMA has been used in the synthesis of various pharmaceuticals and polymers, and it has been studied for its potential applications in biochemistry.

Wissenschaftliche Forschungsanwendungen

Schutzgruppe in der Monolagenbildung

Die 3,4-Dimethoxybenzyl-Gruppe wirkt als lösungsvermittelnde Schutzgruppe für die in-situ-Deprotektion/Abscheidung von ausgedehnten aromatischen Thiol-Monolagen . Dies erhöht die Löslichkeit und Stabilität der Vorstufe, wird aber während der Monolagenbildung, insbesondere bei erhöhter Temperatur (60 °C) und in Gegenwart von Protonen (Trifluoressigsäure), abgespalten .

Pflanzenmetabolit

3,4-Dimethoxybenzoylchlorid, auch bekannt als Veratrsäure, ist ein Pflanzenmetabolit, der in Arten wie Hypericum laricifolium, Artemisia sacrorum und Zeyheria montana gefunden wird . Dies macht es relevant in der botanischen und landwirtschaftlichen Forschung .

Medizinische Forschung

Veratrsäure (this compound) wird auch in der medizinischen Forschung verwendet. Ihre Eigenschaften können bei der Entwicklung neuer Behandlungen und Therapien genutzt werden .

Safety and Hazards

When handling 3,4-Dimethoxybenzoic anhydride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Wirkmechanismus

Mode of Action

, a type of cross-coupling reaction, which involves the palladium-catalyzed coupling of a boronic acid with an aryl or vinyl halide .

Biochemical Pathways

, which are widely applied in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and materials .

Action Environment

, which are known for their mild and functional group tolerant reaction conditions .

Biochemische Analyse

Cellular Effects

The effects of 3,4-Dimethoxybenzoic anhydride on various cell types and cellular processes have been studied extensively. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways .

Molecular Mechanism

At the molecular level, 3,4-Dimethoxybenzoic anhydride exerts its effects through specific binding interactions with biomolecules. The compound can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain hydrolases by forming a stable complex with the enzyme’s active site. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzymatic activity. Additionally, 3,4-Dimethoxybenzoic anhydride can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dimethoxybenzoic anhydride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of 3,4-dimethoxybenzoic acid. Long-term studies have shown that the compound’s effects on cellular function can persist for extended periods, although the extent of these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 3,4-Dimethoxybenzoic anhydride vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 3,4-Dimethoxybenzoic anhydride can induce toxic effects, including cellular damage and disruption of normal physiological processes. These threshold effects are important for determining safe and effective dosages for experimental studies .

Metabolic Pathways

3,4-Dimethoxybenzoic anhydride is involved in several metabolic pathways, primarily through its interactions with enzymes such as esterases and hydrolases. These enzymes catalyze the hydrolysis of the anhydride bond, leading to the formation of 3,4-dimethoxybenzoic acid and other metabolites. The compound’s presence can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,4-Dimethoxybenzoic anhydride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for certain biomolecules .

Eigenschaften

IUPAC Name |

(3,4-dimethoxybenzoyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O7/c1-21-13-7-5-11(9-15(13)23-3)17(19)25-18(20)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZFUQAHDYSNLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC(=O)C2=CC(=C(C=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552579 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24824-54-2 | |

| Record name | 3,4-Dimethoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

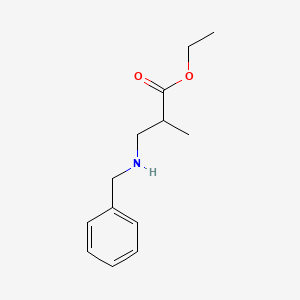

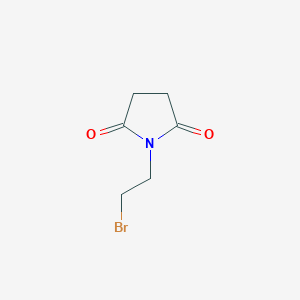

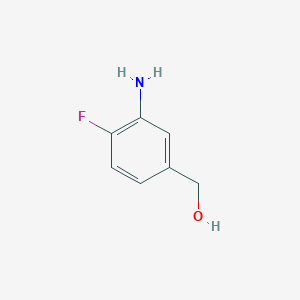

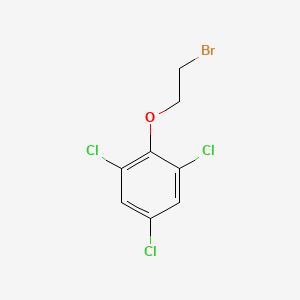

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Phenylsulfonyl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1282882.png)